(5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol
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Overview
Description
(5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol is a chemical compound with the molecular formula C7H11N3O and a molecular weight of 153.18 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol typically involves the use of “click” chemistry, a powerful and versatile method for constructing triazole rings . One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
the principles of “click” chemistry and the use of efficient catalytic systems suggest that scalable production methods could be developed based on these synthetic routes .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
(5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its triazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways due to its triazole ring. The triazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol: Similar structure but with a different triazole ring position.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different functional groups.
Uniqueness
(5-Cyclopropyl-1-methyl-1H-1,2,3-triazol-4-yl)methanol is unique due to its specific triazole ring position and the presence of a cyclopropyl group, which can impart distinct chemical and biological properties .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(5-cyclopropyl-1-methyltriazol-4-yl)methanol |
InChI |
InChI=1S/C7H11N3O/c1-10-7(5-2-3-5)6(4-11)8-9-10/h5,11H,2-4H2,1H3 |
InChI Key |
TYGMNHVMVODYAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)CO)C2CC2 |
Origin of Product |
United States |
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